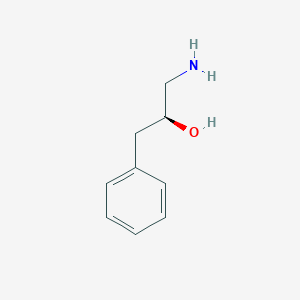

(S)-1-Amino-3-phenylpropan-2-ol

Description

Significance of Chiral Amino Alcohols in Contemporary Organic Synthesis

Chiral amino alcohols are a privileged class of compounds in modern organic synthesis, primarily because their structural motif is present in a vast number of biologically active molecules, including natural products and pharmaceuticals. nih.govwestlake.edu.cn It is estimated that as many as half of all pharmaceuticals contain a chiral amine in their structure. nih.gov The 1,2-amino alcohol framework is particularly prevalent and is found in antibiotics, neurotransmitters, and antiviral drugs. acs.org

Beyond their presence in target molecules, chiral amino alcohols are indispensable tools in the practice of asymmetric synthesis. They are widely employed as:

Chiral Building Blocks: Providing a pre-existing stereocenter from which more complex molecules can be constructed. nih.gov

Chiral Auxiliaries: Temporarily attached to a substrate to direct the stereochemical course of a reaction, after which they can be cleaved and recovered.

Chiral Ligands: Coordinating to metal catalysts to create a chiral environment that promotes the formation of one enantiomer of a product over the other in catalytic asymmetric reactions. nih.gov

The dual functionality of an amine and an alcohol allows for the formation of rigid cyclic structures, such as oxazolidinones or metal chelates, which are highly effective at inducing stereoselectivity. This versatility makes them foundational to the synthesis of enantiomerically pure compounds required by the pharmaceutical and agrochemical industries. westlake.edu.cn

Historical Context and Evolution of Research on (S)-1-Amino-3-phenylpropan-2-ol

The history of this compound is intrinsically linked to the broader development of asymmetric synthesis. Early approaches to obtaining enantiopure compounds heavily relied on the "chiral pool," which consists of naturally occurring chiral molecules. Amino acids, being readily available and enantiomerically pure, were among the first and most important sources. This compound (L-Phenylalaninol) was initially accessed through the chemical reduction of L-phenylalanine, a straightforward method to convert a natural product into a useful synthetic tool.

Over time, research evolved from stoichiometric use of chiral pool derivatives to more advanced catalytic methods. The development of asymmetric synthesis has been marked by a continuous search for more efficient and versatile strategies. Synthetic routes to chiral β-amino alcohols have become more sophisticated, including methods such as the hydrogenation of α-amino ketones, the ring-opening of epoxides or aziridines, and hydroamination reactions. westlake.edu.cn

More recently, the field has seen a significant shift towards biocatalysis, employing enzymes like transaminases and dehydrogenases to produce chiral amino alcohols with exceptional stereoselectivity. nih.govacs.orgmdpi.com Multi-enzyme cascade reactions are now being developed to synthesize these compounds from simple, non-chiral starting materials in a more sustainable and efficient manner. nih.govacs.org This evolution reflects a move towards greener and more atom-economical synthetic processes.

Overview of Key Academic Research Domains Pertaining to this compound

Research involving this compound is active and spans several key domains within organic chemistry.

Asymmetric Catalysis: A primary area of research is the use of this compound and its derivatives as chiral ligands for a wide range of metal-catalyzed asymmetric reactions. These ligands are crucial for controlling enantioselectivity in reactions such as hydrogenations, cross-coupling reactions, and cycloadditions. alfa-chemistry.com The ability to fine-tune the ligand structure allows for the optimization of catalysts for specific transformations.

Pharmaceutical and Agrochemical Synthesis: The compound continues to be a vital chiral intermediate for the synthesis of complex, biologically active molecules. westlake.edu.cngoogle.com Research focuses on incorporating the phenylalaninol scaffold into new drug candidates and developing efficient synthetic routes to known pharmaceuticals that contain this structural motif. google.com For instance, the 3-amino-1-phenylpropanol core is found in important drugs like fluoxetine (B1211875) and tomoxetine (B1242691). google.com

Development of Novel Synthetic Methodologies: Organic chemists are continuously working to create new and improved methods for synthesizing chiral amino alcohols. westlake.edu.cn This includes the development of novel catalytic systems, such as chromium-catalyzed cross-coupling reactions, and the expansion of biocatalytic routes. westlake.edu.cnacs.org These efforts aim to produce valuable chiral intermediates like this compound more efficiently, with higher purity, and from readily available starting materials. westlake.edu.cn

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-amino-3-phenylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIXMZQZEAAIJX-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50511737 | |

| Record name | (2S)-1-Amino-3-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133522-38-0 | |

| Record name | (2S)-1-Amino-3-phenylpropan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50511737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-amino-3-phenylpropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for S 1 Amino 3 Phenylpropan 2 Ol and Its Derivatives

Stereoselective Synthesis of (S)-1-Amino-3-phenylpropan-2-ol

The synthesis of this compound in an enantiomerically pure form is paramount for its applications. Various stereoselective methods have been devised to achieve this, ranging from catalyst-controlled reductions to intricate enzymatic cascades.

Chiral Reduction Strategies: Catalyst-Controlled and Biocatalytic Approaches

The stereoselective reduction of a carbonyl group in a suitable precursor is a common strategy to establish the chiral hydroxyl center of this compound. Both metal-based chiral catalysts and biocatalysts have proven effective in this transformation.

Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines has emerged as a powerful tool for accessing chiral 1,2-amino alcohols. nih.govacs.org This method has been successfully applied to the synthesis of various pharmaceutical compounds with high yields and excellent enantioselectivities. nih.gov

Biocatalytic reductions offer a green and highly selective alternative. For instance, the diastereoselective reduction of (1S)-[3-chloro-2-oxo-1-(phenylmethyl)propyl] carbamic acid, 1,1-dimethylethyl ester has been achieved using various microbial strains. Notably, three Rhodococcus strains provided the desired alcohol with over 90% yield, greater than 98% diastereomeric purity, and an enantiomeric excess of 99.4%. researchgate.net

A novel synthesis of 2-amino-3-phenylpropane-1-ol has been reported via the reduction of Baylis-Hillman adducts derived from nitroolefins using iron in acidic acid. This method provides good yields of the desired amino alcohol derivatives. rasayanjournal.co.in

Multi-Enzyme Cascade Pathways from L-Phenylalanine

Multi-enzyme cascade reactions provide an elegant and efficient approach to synthesize complex molecules from simple precursors in a one-pot setting. sigmaaldrich.comnih.gov Several enzymatic cascades have been developed to produce L-phenylalanine derivatives and other chiral amino alcohols, showcasing the potential for the synthesis of this compound. nih.govsciengine.com

One such pathway for the production of L-phenylglycine from L-phenylalanine involves a four-step enzymatic cascade. youtube.com Although the final product is not the target compound, the methodology of using a cascade of enzymes like L-amino acid deaminase, hydroxymandelate synthase, (S)-mandelate dehydrogenase, and an aminotransferase or leucine (B10760876) dehydrogenase demonstrates the feasibility of converting L-phenylalanine into other valuable chiral molecules. youtube.com Another multi-enzyme system was designed for the synthesis of 2-phenylethyl-β-d-glucopyranoside from L-phenylalanine, further highlighting the versatility of these biocatalytic pathways. researchgate.net

A more direct route involves the conversion of L-phenylalanine to styrene (B11656), followed by enantioselective epoxidation and hydrolysis to yield enantiopure 1-phenyl-1,2-diols. These diols can then be converted to the corresponding amino alcohols through a subsequent one-pot cascade involving an alcohol dehydrogenase and a transaminase, achieving high yields and enantiomeric excess. researchgate.net

Enantioselective Amination and Hydroamination Reactions of Precursors

The direct introduction of an amino group in a stereocontrolled manner is a highly atom-economical approach. Enantioselective amination and hydroamination reactions of suitable prochiral precursors are key strategies in this regard.

A radical relay chaperone strategy has been developed for the enantio- and regio-selective C–H amination of alcohols to produce chiral β-amino alcohols. sciengine.comnih.gov This method utilizes a multi-catalytic system where a photocatalyst selectively excites a chiral copper catalyst complex bound to an imidate-activated alcohol, leading to the formation of the desired product with high stereoselectivity. sciengine.com

Enzymatic asymmetric reductive amination of α-hydroxymethyl ketones using enantiocomplementary imine reductases (IREDs) provides access to chiral N-substituted 1,2-amino alcohols with excellent enantiomeric excess (91–99%) and moderate to high yields (41–84%). researchgate.netresearchgate.net Furthermore, a one-pot, two-step enzymatic process combining benzaldehyde (B42025) lyase-catalyzed hydroxymethylation of aldehydes with subsequent asymmetric reductive amination offers an environmentally friendly route to these valuable compounds. researchgate.netresearchgate.net Native amine dehydrogenases have also been shown to be effective for the synthesis of short chiral amino alcohols. nih.gov

The hydroamination of unactivated terminal alkenes has been achieved with high enantioselectivity using a cationic iridium catalyst. This method allows for the direct asymmetric addition of an N-H bond across the double bond under mild conditions, tolerating a wide range of functional groups. nih.gov

Kinetic and Dynamic Kinetic Resolution Techniques

Kinetic resolution is a widely used method to separate enantiomers from a racemic mixture by exploiting the differential reaction rates of the enantiomers with a chiral catalyst or reagent. researchgate.net This results in an enantioenriched sample of the less reactive enantiomer. researchgate.net

Lipase-catalyzed enantioselective esterification is a common approach for the kinetic resolution of racemic alcohols. For example, the kinetic resolution of racemic 1-phenyl-1-propanol (B1198777) has been achieved with high enantiomeric excess (95% ee for the S-enantiomer) using Novozym 435 in toluene (B28343) with lauric acid as the acyl donor. rsc.org Similarly, the kinetic resolution of racemic 1-(isopropylamine)-3-phenoxy-2-propanol using Candida rugosa lipase (B570770) has been optimized to achieve high enantiomeric purity. acs.org

Dynamic kinetic resolution (DKR) offers a significant advantage over standard kinetic resolution by theoretically allowing for a 100% yield of the desired enantiomer. In DKR, the less reactive enantiomer is racemized in situ, making the entire racemic starting material available for conversion into the desired product. nih.gov DKR has been successfully applied to the synthesis of C-3 hydroxylated arginine derivatives using an (R)-SEGPHOS/Ru(II) catalyst, highlighting its utility in preparing chiral amino acid derivatives. nih.gov A biocatalytic DKR approach has also been developed for the synthesis of β-branched aromatic amino acids with high diastereo- and enantioselectivity. sciengine.com

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Grignard, Mannich-type, Oxy-Michael Additions)

The construction of the carbon skeleton through asymmetric C-C bond formation is a powerful strategy that allows for the simultaneous introduction of chirality.

Grignard Reactions: The asymmetric addition of Grignard reagents to imines is a valuable method for preparing optically active 1,2-amino alcohols. While this area is still under development, it holds promise for the synthesis of chiral amines. researchgate.net

Mannich-type Reactions: The asymmetric Mannich reaction is a highly effective method for forming C-C bonds and is widely used in the synthesis of chiral β-amino carbonyl compounds, which are precursors to 1,2-amino alcohols. rsc.orgnih.govmsu.edu Proline-catalyzed direct asymmetric three-component Mannich reactions of ketones, aldehydes, and amines can provide the desired products with excellent enantioselectivities. nih.govmsu.edu For instance, a designed amino acid, (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid, has been shown to catalyze the direct enantioselective anti-selective Mannich-type reactions, affording products in good yields with high diastereoselectivities (anti:syn 94:6 – 98:2) and enantioselectivities (>97 – >99% ee). rsc.org Silver-catalyzed asymmetric Mannich reactions of enol ethers with various imines also yield β-amino ketones with high optical purity.

| Catalyst | Substrates | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee) | Yield (%) | Reference |

| (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid | Aldehydes and N-PMP-protected α-imino esters | 94:6 - 98:2 | >97 - >99% | Good | rsc.org |

| (S)-Proline | Ketones, Aldehydes, and Amines | High | High | Good | nih.govmsu.edu |

| AgOAc / iso-Leu-derived phosphine | Trimethylsilyl (B98337) enol ethers and Imines | Not specified | up to >98% | Good |

Oxy-Michael Additions: The asymmetric oxy-Michael addition provides a route to chiral ethers and alcohols. An enantioselective oxa-Michael addition of oximes to β-CF3-β-disubstituted nitroalkenes catalyzed by a chiral bifunctional cinchona alkaloid-based thiourea (B124793) has been developed, leading to trifluoromethylated oxime ethers with high enantioselectivities. acs.org Simple primary β-amino alcohols have also been used as organocatalysts in the asymmetric Michael addition of β-keto esters to nitroalkenes, affording chiral adducts with high diastereoselectivity and enantioselectivity. rsc.orgnih.gov

| Catalyst | Reaction Type | Diastereomeric Ratio | Enantiomeric Excess (ee) | Yield (%) | Reference |

| Chiral Cinchona Alkaloid-based Thiourea | Oxa-Michael Addition | Not applicable | High | Good | acs.org |

| Primary β-Amino Alcohols | Michael Addition | up to 99:1 | up to 99% | up to 80% | rsc.orgnih.gov |

Asymmetric N-Alkylation and other Heteroatom Functionalizations

The derivatization of the amino group of this compound through N-alkylation or other heteroatom functionalizations can lead to a diverse range of compounds with potentially new biological activities or applications as chiral ligands.

A powerful catalytic strategy for the direct N-alkylation of unprotected α-amino acids with alcohols has been reported. msu.edu This method is highly selective, produces water as the only byproduct, and proceeds with excellent retention of optical purity for a variety of α-amino acids. msu.edu An iron-catalyzed route for the mono-N-alkylation of amino acids using renewable fatty alcohols has also been described, representing a green transformation. msu.edu

Enzymatic asymmetric reductive amination of α-hydroxymethyl ketones can be employed to synthesize chiral N-substituted 1,2-amino alcohols with high enantioselectivity. researchgate.netresearchgate.net This one-pot, two-step enzymatic process offers an environmentally friendly route to these valuable derivatives. researchgate.netresearchgate.net

Strain-release heteroatom functionalization is another innovative approach. This strategy allows for the "any-stage" installation of small, strained ring systems onto amines, alcohols, and other heteroatoms with stereospecificity. rsc.org

Development of Multi-Component and Domino Reactions for this compound Scaffold Construction

One approach to synthesizing β-amino alcohol scaffolds involves a one-pot, three-component reaction assembling an aryl amine, a ketone, and an alcohol. This process can be mediated by systems like TiCl₄/Zn/t-BuOOH under mild conditions, proceeding through the nucleophilic radical addition of ketyl radicals to in situ generated ketimines. Researchers have optimized these conditions to ensure good selectivity and prevent the formation of secondary products that can arise from competing domino side-reactions.

A powerful strategy for the enantioselective synthesis of β-amino alcohols that avoids the use of chiral pool precursors is the use of a radical relay chaperone. This domino reaction involves the transient conversion of an alcohol to an imidate radical, which facilitates a regioselective 1,5-hydrogen atom transfer (HAT). This HAT step can be rendered enantioselective by employing a multi-catalytic system where a photocatalyst selectively activates a chiral copper catalyst complex, leading to the formation of a chiral β-radical. Subsequent stereocontrolled amination and hydrolysis yield the enantioenriched β-amino alcohol. This method streamlines the synthesis of molecules with the vicinal amino alcohol motif.

Green Chemistry Principles in Synthetic Route Design for this compound

The integration of green chemistry principles is paramount in modern synthetic chemistry to develop more sustainable and environmentally benign processes. This involves the use of renewable feedstocks, biocatalysis, and innovative technologies like microfluidics to enhance efficiency and minimize waste.

Biocatalysis offers a highly effective and green alternative to traditional chemical methods for producing enantiopure compounds. One-pot cascade biocatalysis systems have been developed to convert biobased L-phenylalanine into (S)-phenylalaninol. mdpi.com These systems utilize engineered whole-cell biocatalysts, such as recombinant Escherichia coli, to perform a series of enzymatic reactions sequentially in a single vessel. mdpi.comnih.gov

A notable cascade process involves four key enzymatic steps: deamination, decarboxylation, hydroxymethylation, and asymmetric reductive amination. mdpi.com By co-expressing enzymes such as L-amino acid deaminase (LAAD), α-keto acid decarboxylase (ARO10), and a novel benzaldehyde lyase (RpBAL) in one engineered E. coli strain, and an amine transaminase (ATA) in another, scientists have efficiently produced (S)-phenylalaninol. mdpi.com This biocatalytic route achieves high conversions and excellent enantiomeric purity, demonstrating a sustainable pathway from a renewable amino acid feedstock. mdpi.comnih.gov The use of whole-cell systems is advantageous as it can circumvent the need for costly cofactor addition and regeneration by harnessing the host's metabolism. nih.gov

Table 1: Performance of a One-Pot, Two-Stage Biocatalytic Cascade for Phenylalaninol Synthesis from L-Phenylalanine

| Target Enantiomer | Conversion | Enantiomeric Excess (ee) | Isolated Yield | Key Enzymes |

| (S)-Phenylalaninol | 80% | >99% | 60-70% | LAAD, ARO10, RpBAL, (S)-selective ATA |

| (R)-Phenylalaninol | 72% | >99% | 60-70% | LAAD, ARO10, RpBAL, (R)-selective ATA |

| Data sourced from a study on cascade biocatalysis using engineered E. coli cells. mdpi.comnih.gov |

Microfluidic technology, which involves manipulating fluids in channels with dimensions of tens to hundreds of micrometers, is emerging as a powerful tool in pharmaceutical synthesis. elveflow.compharmasalmanac.com While specific literature on the microfluidic synthesis of this compound is limited, the synthesis of the broader class of β-amino alcohols has been successfully demonstrated in continuous flow microreactor systems. google.com

The key advantages of using microfluidics for such syntheses include significantly improved heat and mass transfer due to the high surface-area-to-volume ratio of the microchannels. nih.govelveflow.com This leads to more precise control over reaction parameters, which can result in higher yields, reduced reaction times, and minimized formation of byproducts. elveflow.com The enhanced safety profile, due to the small reaction volumes, and the potential for automated, continuous production make microfluidics an attractive platform for improving the efficiency and reducing the environmental footprint of active pharmaceutical ingredient manufacturing. elveflow.compharmasalmanac.com

A central goal of green chemistry is to maximize the incorporation of reactant atoms into the final product, a concept known as atom economy. buecher.de Traditional multi-step syntheses often suffer from poor atom economy and generate significant waste, as measured by the Environmental Factor (E-factor), which is the mass ratio of waste to desired product. Biocatalytic routes for synthesizing compounds like (S)-phenylalaninol show a vastly improved E-factor compared to traditional chemical methods. nih.gov For instance, the biocatalytic synthesis of an enantiopure phenylalaninol was reported with a much lower E-factor than a corresponding chemical synthesis. nih.gov

Furthermore, biocatalytic transformations are often performed in aqueous media under mild conditions, which drastically reduces the reliance on hazardous organic solvents and minimizes waste from solvent use and recycling. mdpi.com Methodologies like borrowing hydrogen catalysis are inherently atom-economical, as they are designed to produce water as the sole byproduct, representing an ideal "green" transformation. rsc.orgyoutube.com

Borrowing Hydrogen Strategies in the Synthesis of this compound

The "borrowing hydrogen" (BH) or "hydrogen autotransfer" strategy is an elegant and atom-efficient catalytic method for forming carbon-nitrogen and carbon-carbon bonds. rsc.orgacs.org The process involves three main steps:

A catalyst, typically a transition metal complex, temporarily "borrows" hydrogen from a stable substrate like an alcohol, oxidizing it to a reactive intermediate (an aldehyde or ketone). youtube.comacs.org

This reactive intermediate undergoes a subsequent transformation, such as a condensation reaction with an amine to form an imine. youtube.com

The catalyst then returns the "borrowed" hydrogen to the new intermediate, reducing it to the final product (e.g., an alkylated amine) and regenerating the active catalyst. youtube.comacs.org

This redox-neutral process is highly atom-economical, as it allows alcohols to be used directly as alkylating agents with water being the only stoichiometric byproduct. rsc.orgacs.org The strategy avoids the use of pre-activated substrates and stoichiometric reducing agents, which are common in traditional N-alkylation methods. acs.org

Ruthenium and iridium-based catalysts have been effectively used for the enantioselective synthesis of β-amino alcohols from 1,2-diols via the borrowing hydrogen methodology. acs.org More recently, research has focused on developing BH catalysts based on more earth-abundant and less expensive first-row transition metals such as nickel, iron, and manganese to further enhance the sustainability of the process. rsc.orgacs.org The scope of this strategy has also been expanded to include the C-C bond-forming alkylation of 1,2-amino alcohols, demonstrating its versatility in creating derivatives of the core this compound scaffold.

Stereochemical Control and Enantiopurity Assessment in S 1 Amino 3 Phenylpropan 2 Ol Research

Strategies for Achieving High Enantiomeric and Diastereomeric Purity

The synthesis of enantiomerically pure (S)-1-Amino-3-phenylpropan-2-ol relies on methods that can selectively produce the desired stereoisomer in high excess. These strategies range from asymmetric catalysis to classical resolution techniques.

Chiral Catalysis with Organometallic and Organocatalytic Systems

Asymmetric catalysis is a powerful approach for the direct synthesis of a single enantiomer, often with high efficiency and selectivity. This involves using a small amount of a chiral catalyst to steer a chemical reaction towards the desired stereoisomeric product.

Organometallic Catalysis: Transition metal complexes featuring chiral ligands are widely employed for this purpose. A highly effective method involves the ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines. nih.gov This strategy has been successfully applied to synthesize a variety of 1,2-amino alcohol-containing drug molecules with excellent enantioselectivities (>99% ee) and high yields. nih.gov The use of well-defined, solid-state organometallic complexes is also an emerging area, bridging homogeneous and heterogeneous catalysis. nih.gov These catalysts, which can be based on metals like iridium or rhodium, offer the potential for high activity without leaching into the solution. nih.gov

Organocatalysis: This branch of catalysis uses small, metal-free organic molecules to induce stereoselectivity. rsc.orgresearchwithrutgers.com Enantiopure noncanonical amino acids and their derivatives, which are valuable building blocks, can be synthesized using organocatalytic methods. rsc.org For instance, peptides based on L-proline and L-phenylalanine have been shown to exhibit organocatalytic activity in asymmetric aldol (B89426) reactions, demonstrating how amino-acid-derived structures can themselves function as catalysts. nih.govresearchgate.net Chiral aldehyde catalysis, which mimics biological processes, is another efficient strategy in amino acid chemistry, providing good stereoselective control. frontiersin.org

Table 1: Examples of Chiral Catalytic Systems

| Catalytic System | Catalyst/Ligand Type | Substrate Type | Key Findings | Citations |

|---|---|---|---|---|

| Organometallic | Ruthenium-based | Unprotected α-ketoamines | Achieved >99% ee and high isolated yields for various 1,2-amino alcohols. | nih.gov |

| Organometallic | Iridium/Rhodium-based | Alkenes (e.g., 1-hexene) | Solid-state complexes can act as active catalysts for hydrogenation and isomerization. | nih.gov |

| Organocatalysis | Peptides (Proline/Phenylalanine) | Cyclohexanone & 4-nitrobenzaldehyde | Mechanosynthesized peptides showed organocatalytic activity in asymmetric aldol reactions. | nih.govresearchgate.net |

| Organocatalysis | Chiral Phosphoric Acid | Aldehydes, amines, isocyanides | Promotes enantioselective Ugi reactions to form α-amido amides. | rsc.org |

Resolution Techniques Utilizing Chiral Auxiliaries and Resolution Agents

Resolution is a classic method for separating a racemic mixture into its constituent enantiomers. This is typically achieved by reacting the mixture with an enantiomerically pure substance known as a resolving agent.

A chiral resolving agent , such as an enantiopure acid, reacts with a racemic base (like an amino alcohol) to form a pair of diastereomeric salts. google.com These diastereomers have different physical properties, such as solubility, allowing them to be separated by methods like fractional crystallization. For example, tolylsulfonyl proline has been effectively used as a resolving agent for 3-amino-3-phenylpropanol. google.com Similarly, (S)-mandelic acid is used in the industrial resolution of related amino alcohols. researchgate.net After separation, the resolving agent is removed, yielding the pure enantiomer.

A chiral auxiliary is a molecular fragment that is temporarily incorporated into an achiral substrate to control the stereochemical outcome of a subsequent reaction. iscnagpur.ac.innumberanalytics.com The auxiliary creates a chiral environment, directing the formation of a new stereocenter with high diastereoselectivity. iscnagpur.ac.in After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. iscnagpur.ac.in This approach offers high levels of control, and the resulting diastereomers can be separated using standard techniques like crystallization or chromatography. iscnagpur.ac.inslideshare.net

Crystallization-Induced Diastereomer Resolution

Crystallization-induced asymmetric transformation (CIAT) is a highly efficient dynamic resolution process that can theoretically convert a racemic starting material entirely into a single enantiomeric product, overcoming the 50% yield limit of classical resolution. ut.ac.ir This technique combines the selective crystallization of one diastereomer with the in-situ racemization (interconversion) of the undesired diastereomer in the solution phase. ut.ac.irresearchgate.net

The process relies on the formation of diastereomeric salts, for instance, between a racemic amino acid derivative and a chiral resolving agent. ut.ac.ir Under specific conditions, one diastereomeric salt is less soluble and crystallizes out of the solution. As it does, the equilibrium of the more soluble diastereomer in the solution is disturbed. If conditions allow for the racemization of the chiral center of the original substrate, the undesired enantiomer will continuously convert to the desired one to re-establish equilibrium, which then forms more of the less-soluble diastereomer salt and crystallizes. ut.ac.iracs.org This dynamic process can lead to a high yield and high optical purity of the target compound. ut.ac.ir Studies on the crystallization of mandelic acid with L-phenylalanine have shown that chiral recognition occurs primarily during the crystallization of the diastereomers. nih.gov

Advanced Analytical Techniques for Chiral Purity Determination

Verifying the enantiomeric and diastereomeric purity of this compound is as crucial as its synthesis. High-resolution chromatographic techniques are the industry standard for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Excess

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used method for determining the enantiomeric excess (ee) of chiral compounds, including amino alcohols. heraldopenaccess.usuma.es The technique's reliability and accuracy make it indispensable for quality control. umn.edu The principle of chiral HPLC lies in the use of a chiral stationary phase (CSP), which is a column packing material that is itself enantiomerically pure. jiangnan.edu.cn

When a racemic mixture passes through the CSP, the two enantiomers form transient, diastereomeric complexes with the stationary phase. These complexes have different interaction energies, causing one enantiomer to be retained longer on the column than the other. quora.com This results in their separation and elution at different times, appearing as two distinct peaks in the chromatogram. The enantiomeric excess can be calculated by comparing the areas of the two peaks. heraldopenaccess.usquora.com

A wide variety of CSPs are available, including those based on polysaccharides, proteins (like teicoplanin), and crown ethers, offering broad selectivity for different types of molecules, including free and derivatized amino acids. nih.govankara.edu.trchromatographytoday.com In some cases, pre-column derivatization with a reagent like o-phthalaldehyde (B127526) (OPA) in combination with a chiral thiol is used to form diastereomeric derivatives that can be separated on a standard achiral column. researchgate.net Commercial L-Phenylalaninol is often certified with an enantiomeric purity of ≥99% as determined by HPLC. sigmaaldrich.comsigmaaldrich.com

Table 2: Chiral HPLC Columns for Amino Acid Analysis

| Chiral Stationary Phase (CSP) Type | Commercial Column Example | Analyte Type | Key Feature | Citations |

|---|---|---|---|---|

| Crown Ether | Crownpak CR-I(+) | Free Amino Acids | Broad enantioselectivity for most proteinogenic amino acids. | nih.gov |

| Macrocyclic Glycopeptide | Chirobiotic T / TAG | Free & N-protected Amino Acids | TAG (aglycone version) offers alternative selectivity to Teicoplanin. | nih.govchromatographytoday.com |

| Zwitterionic Ion-Exchange | Chiralpak ZWIX(+) | Free Amino Acids | Utilizes a quinine-based selector for separation. | nih.gov |

| Polysaccharide-based | (Various) | Derivatized Amino Acids | Widely used but may not resolve underivatized amino acids. | ankara.edu.tr |

Chiral Gas Chromatography (GC) for Enantiomeric Purity

Chiral Gas Chromatography (GC) is another powerful technique for the separation of enantiomers. gcms.cz A key advantage of chiral GC is its high sensitivity and often shorter analysis times compared to HPLC. sigmaaldrich.com However, since amino acids and amino alcohols are generally non-volatile, they must first be converted into volatile derivatives before they can be analyzed by GC. sigmaaldrich.comresearchgate.netresearchgate.net

This derivatization process is a crucial step and typically involves a two-step reaction: first, the carboxyl group (in the case of an amino acid precursor) or hydroxyl group is esterified, and second, the amino group is acylated. sigmaaldrich.com This must be done with achiral reagents to avoid forming diastereomers that would complicate the analysis. The resulting volatile derivatives are then injected into the GC, which is equipped with a chiral stationary phase, often based on derivatized cyclodextrins. gcms.czsigmaaldrich.com Similar to HPLC, the enantiomers interact differently with the CSP, leading to their separation. uni-tuebingen.de The method is highly precise and can be used to determine minute deviations from a racemic mixture. uni-tuebingen.de

Spectroscopic Methods for Stereochemical Confirmation (e.g., Circular Dichroism, Nuclear Magnetic Resonance)

The absolute configuration and enantiomeric purity of this compound can be rigorously established using advanced spectroscopic methods. While detailed, published spectra specifically for this compound are not readily found in broad literature searches, the principles of applying Circular Dichroism and Nuclear Magnetic Resonance spectroscopy for such determinations are well-established for chiral amino alcohols.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Since enantiomers interact differently with circularly polarized light, they produce distinct CD spectra that are mirror images of each other.

For this compound, the presence of the chiral center at C2, influenced by the phenyl, hydroxyl, and aminomethyl groups, would result in a characteristic CD spectrum. The spectrum would display positive or negative Cotton effects at specific wavelengths corresponding to the electronic transitions of the molecule's chromophores. The phenyl group, in particular, serves as a key chromophore.

The (S)-enantiomer would exhibit a specific CD spectrum, and its mirror image, the (R)-enantiomer, would produce a spectrum of equal magnitude but opposite sign at all wavelengths. This makes CD spectroscopy a definitive method for distinguishing between enantiomers. A 50:50 racemic mixture of (R)- and this compound would be CD silent, as the opposing signals from the two enantiomers would cancel each other out.

In cases where the inherent CD signal of a molecule is weak, induced Circular Dichroism can be employed. This involves the formation of a complex between the chiral amino alcohol and an achiral, chromophoric host, such as a lanthanide tris(β-diketonate) complex or a stereoregular polymer like poly((4-carboxyphenyl)acetylene). sigmaaldrich.comubc.canih.govbath.ac.uk The chirality of the amino alcohol induces a helical or specific conformation in the host, resulting in a strong, characteristic CD signal. nih.gov The sign and intensity of this induced CD signal can be correlated with the absolute configuration and enantiomeric excess of the amino alcohol. ubc.ca

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation. In a standard achiral solvent, the NMR spectra (¹H and ¹³C) of the two enantiomers, this compound and (R)-1-Amino-3-phenylpropan-2-ol, are identical. However, by introducing a chiral environment, it is possible to induce diastereomeric interactions that lead to the resolution of signals for the two enantiomers.

This is typically achieved through two main strategies:

Chiral Shift Reagents (CSRs): These are chiral lanthanide complexes, such as derivatives of europium or praseodymium, that can coordinate with the amino and hydroxyl groups of the amino alcohol. sigmaaldrich.comubc.ca This coordination forms transient diastereomeric complexes. The paramagnetic nature of the lanthanide ion causes significant shifts in the NMR signals of the protons and carbons of the substrate. Because the two diastereomeric complexes [(S)-amino alcohol + chiral reagent] and [(R)-amino alcohol + chiral reagent] have different spatial arrangements, the magnitude of the induced shift is different for each enantiomer. This results in the splitting of formerly overlapping peaks into two distinct sets of signals, one for each enantiomer. The ratio of the integrals of these separated peaks directly corresponds to the enantiomeric ratio of the sample.

Chiral Derivatizing Agents (CDAs): This method involves the covalent reaction of the amino alcohol with a chiral auxiliary to form a pair of diastereomers. These diastereomers have distinct physical properties, including different NMR spectra in a standard achiral solvent. A common example of a CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its acyl chloride, which can react with the amino or hydroxyl group of the amino alcohol. The resulting diastereomeric esters or amides will exhibit different chemical shifts, particularly for nuclei close to the newly formed chiral center.

A hypothetical ¹H NMR analysis of a non-racemic sample of 1-Amino-3-phenylpropan-2-ol using a chiral shift reagent would be expected to show resolved signals for the protons near the stereocenter (C2). The table below illustrates how the signals for the methine proton (H-2) and the methylene (B1212753) protons (H-1 and H-3) might appear for the (S) and (R) enantiomers in the presence of a CSR.

| Proton | Hypothetical Chemical Shift (ppm) for (S)-enantiomer with CSR | Hypothetical Chemical Shift (ppm) for (R)-enantiomer with CSR | Multiplicity |

|---|---|---|---|

| H-2 (CH-OH) | 4.15 | 4.10 | m |

| H-1 (CH₂-NH₂) | 3.05 | 3.00 | m |

| H-3 (CH₂-Ph) | 2.85 | 2.82 | m |

Similarly, the ¹³C NMR spectrum would also show resolved signals for the carbons of the two enantiomers in a chiral environment. The table below provides a general expectation for the chemical shifts of the carbon atoms in 1-Amino-3-phenylpropan-2-ol. In the presence of a chiral auxiliary, each of these signals would be expected to split into two, representing the (S) and (R) enantiomers.

| Carbon | Expected Chemical Shift Range (ppm) |

|---|---|

| C-1 (CH₂-NH₂) | 45-55 |

| C-2 (CH-OH) | 65-75 |

| C-3 (CH₂-Ph) | 35-45 |

| Aromatic C | 125-140 |

The use of two-dimensional NMR techniques, such as COSY and HSQC, in conjunction with these chiral methods, allows for the unambiguous assignment of the resolved proton and carbon signals to the specific molecular structure, thereby providing definitive proof of the stereochemistry and enantiopurity of this compound.

Derivatization and Chemical Transformations of S 1 Amino 3 Phenylpropan 2 Ol

Functional Group Interconversions and Selective Modifications

The presence of two distinct functional groups in L-phenylalaninol necessitates careful selection of reagents and reaction conditions to achieve selective modifications. The ability to independently transform the alcohol and amine moieties is crucial for its utility as a synthetic intermediate.

The primary alcohol group of (S)-1-Amino-3-phenylpropan-2-ol can be selectively oxidized to the corresponding aldehyde, (S)-2-amino-3-phenylpropanal (phenylalaninal), or further to the carboxylic acid. The challenge in these oxidations lies in preventing the oxidation of the amine group and avoiding racemization of the adjacent chiral center. To achieve this, mild and selective oxidation methods are employed.

Modern oxidation reagents that operate under neutral or mild conditions are preferred over harsh, acidic reagents like chromium-based oxidants. wikipedia.orgorganic-chemistry.org The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, is a well-established method for converting primary alcohols to aldehydes with high selectivity and tolerance for other functional groups, including amines. wikipedia.orgorganic-chemistry.orgyoutube.comyoutube.com Similarly, the Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that efficiently oxidizes primary alcohols to aldehydes at room temperature in neutral conditions, making it highly compatible with sensitive substrates like amino alcohols. wikipedia.orgorganic-chemistry.orgwikipedia.orgbeilstein-journals.org These methods are advantageous as they minimize the risk of over-oxidation to the carboxylic acid and are generally performed under conditions that preserve the stereochemical integrity of the chiral center. wikipedia.org

The resulting aldehyde, (S)-phenylalaninal, is a valuable intermediate for the synthesis of various biologically active compounds, including peptide mimetics and enzyme inhibitors.

While the amine group in this compound is already in its reduced state, it can be further functionalized to form secondary or tertiary amines through reductive amination. This powerful transformation involves the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding N-alkylated amine. researchgate.net

This method provides a direct and efficient route to a diverse range of N-substituted phenylalaninol derivatives. The choice of reducing agent is critical for the success of the reaction. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used as they are mild enough to selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound. This process is highly versatile, allowing for the introduction of various alkyl and aryl groups onto the nitrogen atom. monash.edu For example, reaction with formaldehyde (B43269) followed by reduction will yield the N-methyl derivative, while reaction with other aldehydes or ketones will produce more complex N-substituted products. This approach is fundamental in modifying the properties of the parent molecule for applications in medicinal chemistry and materials science.

The hydroxyl group of this compound can be replaced by a halogen atom (Cl, Br, I) to generate chiral 2-amino-1-halo-3-phenylpropanes. These halogenated derivatives are versatile intermediates for further nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

The conversion of the alcohol to an alkyl halide typically requires reagents that can transform the hydroxyl group into a good leaving group. Thionyl chloride (SOCl₂) is commonly used for the synthesis of the corresponding chloride, while phosphorus tribromide (PBr₃) is used for the bromide. However, the presence of the nucleophilic amine group complicates this transformation, as it can react with these halogenating agents. Therefore, it is often necessary to first protect the amine group before attempting the substitution of the hydroxyl group. Once the amine is protected, for instance as a carbamate, the alcohol can be converted to the halide. Subsequent deprotection of the amine yields the desired 2-amino-1-halo-3-phenylpropane.

The selective manipulation of the amine and alcohol groups in this compound is paramount in multistep synthesis. This is achieved through the use of protecting groups, which temporarily mask one functional group while chemical transformations are carried out on the other. organic-chemistry.org An effective protection strategy relies on the principle of orthogonality, where each protecting group can be removed under specific conditions without affecting the other. peptide.com

Amine Protection: The amino group is commonly protected as a carbamate. The most widely used protecting groups are tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z).

Boc Group: Introduced by reacting the amino alcohol with di-tert-butyl dicarbonate (B1257347) (Boc₂O). orgsyn.orgmedchemexpress.comiris-biotech.de The Boc group is stable under a wide range of conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA). orgsyn.orgnih.gov

Cbz Group: Introduced using benzyl (B1604629) chloroformate (Cbz-Cl). wikipedia.orgtcichemicals.comorganic-chemistry.org The Cbz group is stable to acidic and basic conditions but is typically removed by catalytic hydrogenation (e.g., H₂/Pd-C), a process that cleaves the benzyl C-O bond. organic-chemistry.org

Alcohol Protection: The primary hydroxyl group is often protected as a silyl (B83357) ether. nih.govpearson.comlibretexts.orgmasterorganicchemistry.comyoutube.com

Silyl Ethers: Common silylating agents include trimethylsilyl (B98337) chloride (TMSCl), tert-butyldimethylsilyl chloride (TBSCl), and triisopropylsilyl chloride (TIPSCl). The choice of silyl group influences its stability; bulkier silyl groups like TBS and TIPS are more robust than TMS. libretexts.org Silyl ethers are generally stable to a variety of non-acidic and non-fluoride-containing reagents but are easily removed by treatment with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. masterorganicchemistry.comyoutube.com

The orthogonal nature of these protecting groups is a cornerstone of modern synthesis. For example, a Boc-protected amine and a TBS-protected alcohol can be selectively deprotected. The TBS group can be removed with TBAF while the Boc group remains intact, and conversely, the Boc group can be removed with acid while the TBS ether is unaffected. This strategic use of protecting groups allows for the precise and stepwise construction of complex molecules from the L-phenylalaninol scaffold. nih.gov

Synthesis of Complex Organic Molecules and Diverse Scaffolds

The derivatized forms of this compound are instrumental in the synthesis of a wide array of complex organic structures, leveraging the chirality and bifunctionality of the parent molecule.

The primary amine of this compound serves as a nucleophile in amide bond-forming reactions with carboxylic acids. This transformation is fundamental to the synthesis of peptides and peptide analogues. nih.govnih.govmasterorganicchemistry.comyoutube.comyoutube.com To achieve a clean and efficient coupling, the carboxylic acid partner is typically activated. acs.org Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or phosphonium (B103445) salts such as T3P (n-propanephosphonic acid anhydride). nih.gov

In the context of peptide synthesis, the amine of L-phenylalaninol can act as the N-terminal residue or be incorporated into the peptide backbone. chemimpex.comnih.govnih.govacs.orgmdpi.com To control the sequence and prevent unwanted side reactions, such as self-polymerization, the amine group of the amino acid being added is typically protected (e.g., with Boc or Fmoc), while the hydroxyl group of the phenylalaninol may also require protection depending on the reaction conditions. orgsyn.orgmedchemexpress.comchemimpex.com The coupling reaction must be carried out under conditions that minimize racemization of the chiral centers in both the amino alcohol and the carboxylic acid partner. nih.gov The resulting amide or peptide, which contains the phenylalaninol moiety, often exhibits unique conformational properties and biological activities.

Design and Synthesis of Chiral Ligands and Organocatalysts

The inherent chirality of this compound makes it an excellent starting material for the synthesis of a wide array of chiral ligands and organocatalysts, which are instrumental in asymmetric catalysis. These catalysts are designed to create a specific chiral environment around a metal center or a reactive site, enabling the highly selective synthesis of one enantiomer of a product.

A prominent class of ligands derived from L-phenylalaninol are those containing the oxazoline (B21484) ring system. nih.gov Chiral bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands are particularly noteworthy. The synthesis typically involves the condensation of the amino alcohol with a dinitrile, such as malononitrile (B47326) or 2,6-dicyanopyridine, often catalyzed by a Lewis acid like zinc chloride (ZnCl₂). nih.gov The resulting C₂-symmetric ligands are highly effective in a multitude of metal-catalyzed asymmetric reactions, including Diels-Alder reactions, aldol (B89426) additions, and hydrogenations.

While chiral cyclopropenimines have emerged as a powerful class of Brønsted base organocatalysts for various enantioselective transformations, including Michael additions, their synthesis is typically complex. nih.govnih.govmdpi.com These superbases operate by creating a stable, aromatic cyclopropenium cation upon protonation. nih.govwikipedia.org Although amino alcohols are used in the synthesis of various chiral catalysts, direct synthetic routes to chiral cyclopropenimines starting from this compound are not widely documented in available research. Instead, its application is more established in the creation of ligands for transition metal catalysis. For example, pseudo-dipeptides prepared from N-Boc-protected phenylalanine and 2-amino-1-phenylethanol (B123470) have been used to generate ruthenium catalysts for the enantioselective reduction of ketones.

Construction of Nitrogen-Containing Heterocyclic Systems

The bifunctional nature of this compound is ideally suited for the construction of nitrogen-containing heterocycles through intramolecular cyclization reactions. The most common and well-established application is the synthesis of 2-substituted-4-benzyl-oxazolines. nih.gov

The formation of the oxazoline ring is a versatile transformation that can be achieved through several pathways:

From Nitriles: A widely used method involves the Lewis acid-catalyzed reaction of L-phenylalaninol with a nitrile (R-C≡N). The reaction, typically carried out at high temperatures in a solvent like chlorobenzene (B131634) with a catalyst such as anhydrous zinc chloride, proceeds via a Pinner-type reaction mechanism to yield the corresponding 2-substituted oxazoline.

From Carboxylic Acids: The amino alcohol can be condensed with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or esters. This forms a β-hydroxy amide intermediate, which then undergoes cyclization to the oxazoline. Reagents like thionyl chloride are often used to generate the acyl chloride in situ for this purpose.

From Aldehydes: Reaction with an aldehyde first produces an intermediate oxazolidine, which can then be oxidized (e.g., using N-bromosuccinimide) to the target oxazoline.

These chiral oxazolines are not only important heterocyclic products in their own right but also serve as crucial intermediates and ligands in asymmetric synthesis, as discussed in the previous section. wikipedia.org

Synthesis of Amino Acid and Amino Alcohol Analogues (e.g., Fluoroalkyl, Phosphonic Acid Derivatives)

The modification of the core structure of this compound allows for the synthesis of novel amino acid and amino alcohol analogues with potentially altered biological or chemical properties. The introduction of fluorine atoms or phosphonic acid groups are two such important transformations.

Fluoroalkyl Derivatives: The introduction of fluorine can significantly alter a molecule's properties, including its acidity, lipophilicity, and metabolic stability. While direct fluorination of this compound is challenging, synthetic routes starting from closely related precursors have been developed. For instance, a synthesis of (3R)-3-fluoro-ʟ-phenylalanine was achieved starting from (1R,2R)-2-amino-ʟ-phenylpropane-1,3-diol, a derivative of L-phenylalaninol. The synthesis involved protection of the amine (Boc) and primary alcohol (Alloc) groups, followed by fluorination of the remaining secondary alcohol using diethylaminosulfur trifluoride (DAST). Subsequent selective deprotection and oxidation of the primary alcohol furnished the desired fluorinated amino acid. nih.gov This multi-step process highlights a viable strategy for accessing fluoroalkyl analogues from this family of chiral building blocks.

Phosphonic Acid Derivatives: α-Aminophosphonic acids are structural analogues of α-amino acids where the carboxylic acid group is replaced by a phosphonic acid group. This substitution can lead to potent enzyme inhibitors. General methods for synthesizing α-aminophosphonic acids, such as the Kabachnik-Fields reaction or the Pudovik reaction, are well-established. However, specific examples detailing the direct conversion of this compound into a phosphonic acid analogue are not prominently featured in the surveyed literature. Such a transformation would likely require oxidation of the primary alcohol to a carboxylic acid, followed by a series of steps to introduce the phosphonic acid moiety in place of the amine, or a more complex synthetic redesign.

Other Analogues: (S)-phenylalaninol and its derivatives have been incorporated into peptide structures to create analogues of biologically active peptides. For example, analogues of the chemotactic peptide N-formyl-Met-Leu-Phe-OMe were synthesized where the phenylalanine residue was replaced by (S)-phenylalaninol or its esters. These modifications were used to probe the structure-activity relationship of the peptide, with the resulting analogues showing altered biological activities such as stimulating superoxide (B77818) production in neutrophils.

Regioselective and Chemoselective Control in Derivatization Reactions

The presence of two distinct functional groups—a primary amine and a secondary alcohol—in this compound necessitates precise control over reaction conditions to achieve selective derivatization at one site over the other. This control, known as chemoselectivity, is fundamental to the use of phenylalaninol as a synthetic building block.

The amine group is generally a stronger nucleophile than the hydroxyl group. This inherent difference in reactivity can be exploited for selective N-alkylation or N-acylation reactions under carefully controlled conditions, leaving the hydroxyl group untouched for later modification.

However, for many synthetic applications, the most robust strategy for achieving perfect chemoselectivity is the use of protecting groups. This approach involves temporarily "masking" one functional group to allow the other to react.

N-Protection for O-Derivatization: To carry out reactions at the hydroxyl group, the amine is typically protected first. Common amine protecting groups include fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc). For example, reacting this compound with Fmoc-Cl or Boc-anhydride selectively yields the N-protected amino alcohol. With the amine group masked, the hydroxyl group is now free to undergo reactions such as O-acylation or O-alkylation. Subsequent removal of the protecting group under specific conditions (e.g., piperidine (B6355638) for Fmoc, acid for Boc) regenerates the free amine, yielding a product selectively modified at the oxygen atom.

O-Protection for N-Derivatization: Conversely, if modification of the amine is desired in the presence of reagents that might also react with the alcohol, the hydroxyl group can be protected, for instance, as a silyl ether (e.g., TBDMS or TIPS ether). This strategy allows for selective reactions at the nitrogen atom.

This ability to selectively protect and deprotect the functional groups of this compound provides chemists with a powerful toolkit to control its derivatization in a regioselective and chemoselective manner, enabling the synthesis of complex and well-defined molecules.

Applications of S 1 Amino 3 Phenylpropan 2 Ol As a Chiral Building Block

Asymmetric Catalysis and Chiral Reagent Design

The development of effective chiral catalysts and reagents is paramount for enantioselective transformations. (S)-1-amino-3-phenylpropan-2-ol has proven to be an excellent starting material for the synthesis of various chiral ligands and auxiliaries that induce stereoselectivity in chemical reactions.

One notable application involves its use in the synthesis of chiral ligands for the enantioselective addition of organozinc reagents to aldehydes. For instance, chiral piperidine-based amino alcohol ligands, synthesized from (S)-2-amino-3-phenylpropan-1-ol, have been effectively used in the enantioselective alkylation of aryl aldehydes with diethylzinc. tu-clausthal.de

Furthermore, (S)-(-)-2-amino-3-phenyl-1-propanol reacts with substituted salicylaldehydes to generate tridentate chiral Schiff base ligands. These ligands are capable of forming hydrogen-bonded chiral supramolecular metal-organic architectures, which can act as catalysts in various asymmetric reactions. researchgate.net The inherent chirality of the amino alcohol is transferred to the ligand, which then dictates the stereochemical outcome of the catalyzed reaction.

The versatility of this chiral building block is further demonstrated by its use as a chiral auxiliary. Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary can be cleaved and recovered. This compound can be converted into amides, and the resulting α-proton can be selectively removed to form a chiral enolate, which can then participate in various stereoselective alkylation or aldol (B89426) reactions.

Table 1: Applications of this compound in Asymmetric Catalysis

| Application Area | Specific Use | Type of Reactions Catalyzed |

| Chiral Ligand Synthesis | Precursor for piperidine-based amino alcohol ligands | Enantioselective alkylation of aryl aldehydes |

| Chiral Schiff Base Ligands | Reaction with salicylaldehydes | Formation of chiral supramolecular metal-organic architectures |

| Chiral Auxiliary | Control of stereochemistry in reactions | Asymmetric alkylation and aldol reactions |

Synthesis of Enantiomerically Pure Fine Chemicals and Intermediates

The demand for enantiomerically pure compounds, particularly in the pharmaceutical and fine chemical industries, is ever-increasing. This compound serves as a valuable starting material from the "chiral pool" for the synthesis of a variety of optically active fine chemicals and key intermediates.

A significant application lies in the synthesis of other enantiomerically pure 1,2-amino alcohols. For example, multienzyme pathways have been developed for the conversion of L-phenylalanine, a precursor to this compound, into enantiomerically pure (S)-2-phenylglycinol and (R)-phenylethanolamine. frontiersin.orgrsc.org These synthesized amino alcohols are themselves valuable building blocks for more complex molecules.

Moreover, this chiral compound is instrumental in the synthesis of key pharmaceutical intermediates. A notable example is the synthesis of enantiomerically pure (S)-3-phenyl-3-hydroxypropylamine. This compound is a critical intermediate in the production of several antidepressant drugs. acs.org The synthesis often involves a Sharpless asymmetric dihydroxylation of a styrene (B11656) derivative, followed by a series of transformations where the chiral backbone is established early in the synthetic sequence. acs.org

The synthesis of N-protected allylic amines, which are versatile intermediates in organic synthesis, can also be achieved from N-protected α-amino esters derived from natural amino acids like phenylalanine. nih.gov This highlights the broad utility of the chiral scaffold provided by this compound and its precursors.

Table 2: Examples of Enantiomerically Pure Chemicals Synthesized from this compound or its Precursors

| Synthesized Compound | Class of Compound | Significance | Enantiomeric Purity (ee) |

| (S)-2-Phenylglycinol | 1,2-Amino alcohol | Chiral building block | >99.4% |

| (R)-Phenylethanolamine | 1,2-Amino alcohol | Chiral building block | >99.9% |

| (S)-3-Phenyl-3-hydroxypropylamine | Pharmaceutical intermediate | Key intermediate for antidepressants | >97% |

| N-Protected Allylic Amines | Synthetic Intermediates | Versatile building blocks | High |

Role in the Synthesis of Biologically Relevant Organic Compounds (e.g., Monoamine Reuptake Inhibitors, Phenylpropanolamine Derivatives, Secondary Metabolites)

The structural motif of this compound is found at the core of numerous biologically active molecules, particularly those targeting the central nervous system. Its application in the synthesis of these compounds is a testament to its pharmaceutical relevance.

Monoamine Reuptake Inhibitors: Several important antidepressant drugs are monoamine reuptake inhibitors, and their synthesis often utilizes a 3-amino-1-phenylpropanol scaffold. For example, fluoxetine (B1211875), nisoxetine, and tomoxetine (B1242691) all contain this core structure. nih.gov The enantioselective synthesis of these drugs is crucial as different enantiomers often exhibit different pharmacological activities and side-effect profiles. The use of this compound or its derivatives as a starting material ensures the correct stereochemistry in the final active pharmaceutical ingredient. nih.govnih.gov

Phenylpropanolamine Derivatives: Phenylpropanolamine and its derivatives are another class of compounds with significant biological activity. The synthesis of optically active phenylpropanolamine derivatives often involves the resolution of racemic mixtures or, more efficiently, the use of chiral starting materials. This compound provides a direct route to the desired enantiomer of these derivatives, avoiding costly and often inefficient resolution steps.

Secondary Metabolites: While direct synthesis of complex natural secondary metabolites from this compound is less common, its structural elements are present in various alkaloids and other natural products. The development of synthetic routes to these compounds can be inspired by the chiral architecture of this amino alcohol. Furthermore, understanding the biosynthesis of aromatic secondary metabolites can be enhanced by studying the metabolism of related amino acids like phenylalanine.

Applications in Material Science and Supramolecular Chemistry (e.g., Chiral Ionic Liquids, Oligourethanes)

The unique properties of this compound have also led to its exploration in the field of materials science and supramolecular chemistry, where the introduction of chirality can lead to novel material properties and functions.

Chiral Ionic Liquids (CILs): Chiral ionic liquids are a class of molten salts that are chiral and have garnered significant interest for their potential applications as chiral solvents, catalysts, and in enantiomeric recognition. tu-clausthal.de Amino alcohols, including derivatives of this compound, are valuable starting materials for the synthesis of CILs. tu-clausthal.de The synthesis typically involves the quaternization of the amino group to form the cationic part of the ionic liquid. These CILs can be used as chiral solvating agents in NMR spectroscopy to determine the enantiomeric excess of other chiral compounds. tu-clausthal.de

Oligourethanes: The presence of both a hydroxyl and an amino group in this compound makes it a suitable monomer for the synthesis of polyurethanes and oligourethanes. The incorporation of this chiral di-functional monomer into a polymer backbone can induce chirality in the resulting material. While the direct synthesis of oligourethanes from this specific amino alcohol is an area of ongoing research, the general synthesis of urethanes from amino alcohols is a well-established process. This opens up possibilities for creating novel chiral polymers with potential applications in chiral separation media, sensors, and other advanced materials.

Mechanistic Investigations and Theoretical Studies on S 1 Amino 3 Phenylpropan 2 Ol Chemistry

Elucidation of Reaction Mechanisms for Stereoselective Transformations

The stereospecific nature of reactions involving (S)-1-Amino-3-phenylpropan-2-ol is a key feature that has been the subject of detailed mechanistic studies. For instance, the conversion of L-phenylalanine to (S)-2-hydroxy-3-phenylpropanoic acid, a process that can be conceptually linked to the reactivity of L-phenylalaninol, proceeds with a retention of configuration. This is explained by a double SN2 inversion mechanism. aurco.orgresearchgate.net The initial step involves the diazotization of the amino group, transforming it into an effective leaving group. aurco.org This is followed by a rapid intramolecular SN2 reaction, leading to the formation of a strained lactone intermediate with an inversion of configuration at the chiral center. aurco.org The subsequent intermolecular SN2 attack by a nucleophile, such as water, on the lactone results in a second inversion, ultimately leading to a net retention of the original stereochemistry. aurco.org

The high degree of stereospecificity observed in such transformations underscores the importance of the compound's chiral integrity throughout the reaction sequence. aurco.org This double inversion mechanism provides a clear pathway for the predictable synthesis of chiral products from L-phenylalanine and its derivatives. aurco.orgresearchgate.net

Furthermore, enzymatic reactions showcase the remarkable regioselectivity and stereoselectivity inherent in transformations involving amino acid derivatives. For example, tyrosinase catalyzes the regioselective hydroxylation of L-tyrosine to produce L-DOPA. mdpi.com Similarly, dopamine-β-hydroxylase stereoselectively produces the R-enantiomer of norepinephrine (B1679862) by inserting a hydroxyl group at the β-carbon of dopamine. mdpi.com These biological examples highlight the sophisticated control that can be achieved in stereoselective transformations.

In the realm of synthetic chemistry, multi-enzyme cascade reactions have been developed for the synthesis of all four stereoisomers of phenylpropanolamine from β-methylstyrene, demonstrating the power of combining stereocomplementary enzymes to achieve high enantio- and diastereoselectivity. nih.gov These enzymatic cascades can also yield structural isomers like (1S,2R)-1-amino-1-phenylpropan-2-ol with excellent optical purity. nih.gov

The mechanism of photochemical α-alkylation of aldehydes, which utilizes chiral enamines derived from amino alcohols, has also been elucidated. acs.org This process can proceed through a self-propagating radical chain mechanism, where the enamine plays a dual role in both the initiation and propagation steps. acs.org

Computational Chemistry Approaches for Understanding Reactivity and Selectivity

Computational chemistry has emerged as an indispensable tool for gaining deeper insights into the reactivity and selectivity of this compound and related molecules. These theoretical approaches complement experimental findings by providing detailed information at the atomic and electronic levels.

The three-dimensional structure and the potential for different tautomeric forms of a molecule in solution significantly influence its reactivity. Conformational analysis helps to identify the most stable arrangements of atoms in a molecule, while the study of tautomeric equilibria reveals the relative concentrations of interconverting isomers that differ in the position of a proton.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure of molecules and the energetic profiles of chemical reactions. These calculations can provide valuable information about bond lengths, bond angles, atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO). tandfonline.com

DFT has been successfully employed to study the intramolecular interactions within L-phenylalanine by analyzing inner shell chemical shifts. nih.gov These studies revealed that the phenyl group influences the peptide bond and that there is no direct evidence of conventional hydrogen bonding between the carboxylic acid or amino group and the phenyl ring. nih.gov Furthermore, DFT calculations have been used to elucidate reaction mechanisms, such as in the Clauson-Kaas reaction for the pyrrole (B145914) protection of L-phenylalanine and L-phenylalaninol. nih.gov These calculations helped to deduce a self-driven reaction pathway that matched experimental observations, highlighting the role of intramolecular catalysis and the importance of water in the reaction medium. nih.gov

The relationship between chemical structure and fluorescence characteristics of various organic molecules has also been investigated using quantum chemical calculations. nih.gov Such studies can predict properties like excitation and emission wavelengths and can be used to develop quantitative structure-property relationships (QSPR). nih.gov

Molecular modeling and molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing for the study of intermolecular interactions and the prediction of binding affinities. nih.gov These techniques are particularly useful for understanding how a molecule like this compound interacts with other molecules, such as receptors or enzymes. nih.gov

MD simulations have been used to study the self-assembly of aromatic amino acids, including phenylalanine, revealing their tendency to form ordered structures. rsc.org These simulations can provide insights into the formation of fibril-like aggregates, which are relevant to certain diseases. rsc.org

In the context of drug discovery, molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tandfonline.com For instance, docking studies of phenylalanine derivatives with human tyrosinase have been performed to understand their binding interactions and potential as enzyme modulators. dundee.ac.uk These studies showed that the derivatives bind to the active site in a manner similar to the natural substrate, L-DOPA, forming a network of hydrogen bonds. dundee.ac.uk

MD simulations can also be used to assess the mobility and flexibility of different regions of a biomolecule and to understand how a system responds to perturbations, such as the binding of a ligand. nih.gov By simulating the behavior of proteins and other biomolecules in atomic detail, MD provides valuable information for deciphering functional mechanisms and for the design of new molecules with specific binding properties. nih.gov

Influence of Stereochemistry on Reaction Pathways and Overall Selectivity

The stereochemistry of a chiral molecule like this compound is a critical determinant of its chemical and biological activity. The specific three-dimensional arrangement of its atoms dictates how it interacts with other chiral molecules, including enzymes and reagents, thereby influencing reaction pathways and the stereochemical outcome of a transformation.

The importance of stereochemistry is evident in the double SN2 mechanism discussed earlier, where the chirality of the starting material is preserved in the product due to a sequence of two inversions. aurco.org This principle is fundamental to asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral product.

The development of stereoselective enzymatic cascades further highlights the influence of stereochemistry. By using stereocomplementary enzymes, it is possible to synthesize all possible stereoisomers of a target molecule with high optical purity. nih.gov This approach demonstrates the precise control that can be exerted over reaction pathways by selecting enzymes with the appropriate stereochemical preference.

Advanced Analytical Techniques for Comprehensive Characterization in S 1 Amino 3 Phenylpropan 2 Ol Research

Spectroscopic Characterization (e.g., Fourier Transform Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are indispensable for confirming the functional groups and molecular weight of (S)-1-Amino-3-phenylpropan-2-ol.

Fourier Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy is utilized to identify the characteristic vibrational frequencies of the functional groups present in the molecule. The spectrum of this compound is defined by the presence of hydroxyl (-OH), primary amine (-NH₂), and phenyl groups. While a specific spectrum for this exact isomer may not be publicly cataloged, the expected absorption bands can be predicted based on extensive databases and analysis of similar structures. nist.govresearchgate.net The key functional groups—amine and hydroxyl—exhibit broad and characteristic stretches in the higher wavenumber region of the spectrum.

Table 1: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Alcohol) | Stretching, H-bonded | 3400 - 3200 (Broad) | The broadness is due to intermolecular hydrogen bonding. |

| N-H (Amine) | Symmetric & Asymmetric Stretching | 3350 - 3250 (Two bands) | Primary amines typically show a doublet in this region. |

| Aromatic C-H | Stretching | 3100 - 3000 | Characteristic of the protons on the phenyl ring. |

| Aliphatic C-H | Stretching | 3000 - 2850 | Corresponds to the CH and CH₂ groups in the propane (B168953) backbone. |

| N-H (Amine) | Scissoring (Bending) | 1650 - 1580 | A key indicator for the primary amine group. |

| Aromatic C=C | Ring Stretching | 1600 & 1475 (Two bands) | Confirms the presence of the phenyl group. |

| C-O (Alcohol) | Stretching | 1150 - 1050 | Corresponds to the secondary alcohol C-O bond. |

| C-N (Amine) | Stretching | 1250 - 1020 | Relates to the stretching of the carbon-nitrogen bond. |

| Aromatic C-H | Out-of-Plane Bending | 770 - 730 & 720 - 680 | Strong bands indicating a monosubstituted benzene (B151609) ring. |

Mass Spectrometry (MS) Mass spectrometry provides critical information about the molecular weight and structural fragmentation of a compound. For this compound (molar mass: 151.21 g/mol ), electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be used. nih.gov In ESI-MS, the compound would be detected as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 152.1. researchgate.net High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high precision. eurofins.com

The fragmentation pattern provides further structural evidence. Common fragmentation pathways for this molecule would include the loss of small neutral molecules or characteristic side chains.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 152.1 | Protonated molecular ion. |